
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane is an organic compound belonging to the class of oxathianes. Oxathianes are heterocyclic compounds containing sulfur and oxygen atoms in a six-membered ring. This compound is characterized by its unique structure, which includes a 3-methylbutyl group and a propyl group attached to the oxathiane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 3-methylbutyl alcohol with propyl mercaptan in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the formation of the oxathiane ring occurring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted oxathiane derivatives.
Scientific Research Applications
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: A related compound with similar structural features but different chemical properties.
3-Methylbutyl ethanoate: Another compound with a 3-methylbutyl group but different functional groups.
Uniqueness
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane is unique due to its specific oxathiane ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
64132-15-6 |
|---|---|
Molecular Formula |
C12H24OS |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
5-(3-methylbutyl)-2-propyl-1,3-oxathiane |
InChI |
InChI=1S/C12H24OS/c1-4-5-12-13-8-11(9-14-12)7-6-10(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
MXQXUFACNXXEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(CS1)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
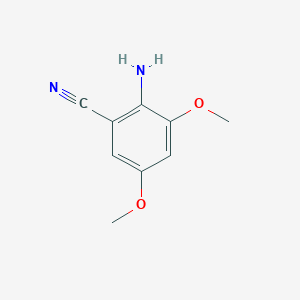
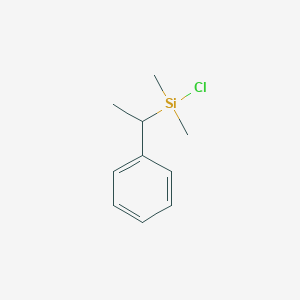
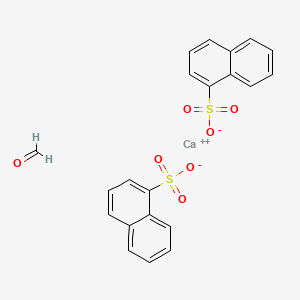
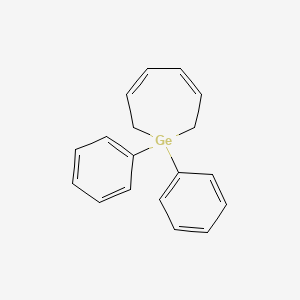


![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
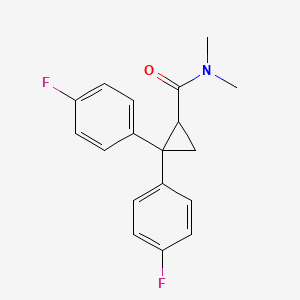
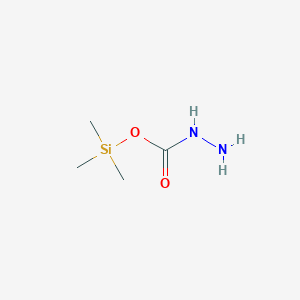



![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
